L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline is a pentapeptide composed of five amino acids: L-glutamine, L-proline, and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the phenylalanine side chain.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or enzymatic proteases.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents like carbodiimides and succinimides are used for introducing new functional groups.
Major Products Formed
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
Oxidation: Produces oxidized amino acid residues.
Substitution: Yields modified peptides with altered functional groups.
Scientific Research Applications
L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Materials Science: Utilized in the development of peptide-based materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-Phenylalanyl-L-proline
- Glycyl-L-prolyl-L-glutamate
Uniqueness
L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
417708-30-6 |
---|---|
Molecular Formula |
C29H41N7O8 |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H41N7O8/c30-18(10-12-23(31)37)25(39)33-19(11-13-24(32)38)27(41)35-14-4-8-21(35)26(40)34-20(16-17-6-2-1-3-7-17)28(42)36-15-5-9-22(36)29(43)44/h1-3,6-7,18-22H,4-5,8-16,30H2,(H2,31,37)(H2,32,38)(H,33,39)(H,34,40)(H,43,44)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
SNAMVBJUNZZUSN-YFNVTMOMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.